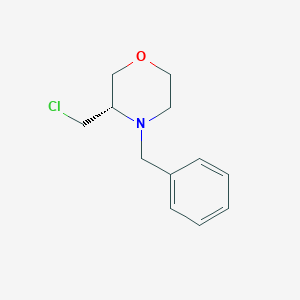

(S)-4-Benzyl-3-(chloromethyl)morpholine

Description

Significance of Chiral Morpholine (B109124) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

The morpholine ring is a heterocyclic motif frequently incorporated into the design of bioactive molecules and is considered a privileged structure in medicinal chemistry. researchgate.netnih.gov This is largely due to its favorable physicochemical, metabolic, and biological properties. researchgate.net The incorporation of a morpholine scaffold can enhance the pharmacokinetic profile of drug candidates, potentially improving their potency and drug-like characteristics. researchgate.net

Chiral morpholines, specifically, are crucial building blocks in organic synthesis and serve as important pharmacophores—the part of a molecule responsible for its biological activity. researchgate.netrsc.org Their three-dimensional structure is fundamental to their interaction with biological targets. Chirality, or the "handedness" of a molecule, is a critical factor in the effectiveness and safety of pharmaceuticals, as different enantiomers (non-superimposable mirror images) of a drug can have vastly different pharmacological effects. musechem.com

In the realm of organic synthesis, chiral morpholine derivatives are employed as chiral auxiliaries to control the stereochemical outcome of chemical reactions. lifechemicals.com The development of catalytic asymmetric methods to construct morpholine rings is an active area of research, aiming to provide efficient access to these valuable structures. rsc.org Their utility extends to being key intermediates in the synthesis of a wide array of therapeutic agents, including anticancer, antifungal, and antibiotic drugs. e3s-conferences.org The structural rigidity and defined conformation of many morpholine-based scaffolds make them attractive starting points for building compound libraries for drug discovery. researchgate.netacs.org

Overview of (S)-4-Benzyl-3-(chloromethyl)morpholine as a Chiral Building Block

This compound is a specific chiral building block used in organic synthesis. bldpharm.combldpharm.com As a member of the morpholine family, it possesses the characteristic heterocyclic core, which is often associated with desirable properties in larger, more complex molecules. lifechemicals.com The "(S)" designation indicates a specific stereochemical configuration at the chiral center, which is crucial for its application in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is paramount.

This compound belongs to several chemical categories, including heterocyclic building blocks, chiral building blocks, organic chlorides, and benzene (B151609) compounds. bldpharm.combldpharm.com Its structure features a morpholine ring, a benzyl (B1604629) group attached to the nitrogen atom, and a chloromethyl group at the 3-position. The chloromethyl group is a reactive handle, allowing for further chemical transformations and the construction of more elaborate molecular architectures. For instance, related 2-chloromethyl-substituted morpholines are known to be intermediates in the synthesis of spirocyclic scaffolds, which are of growing interest in drug discovery due to their inherent three-dimensionality. acs.org

The utility of this compound lies in its ability to introduce a defined chiral morpholine unit into a target molecule. This is particularly valuable in the synthesis of novel compounds where specific stereochemistry is required for biological activity.

Table 1: Properties of this compound (Data sourced from publicly available chemical databases)

| Property | Value |

| Molecular Formula | C12H16ClNO |

| Molecular Weight | 225.72 g/mol |

| Monoisotopic Mass | 225.092042 g/mol |

| CAS Number | 917572-28-2 |

Structure

3D Structure

Propriétés

IUPAC Name |

(3S)-4-benzyl-3-(chloromethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRCVCNYPADFER-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1CC2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650631 | |

| Record name | (3S)-4-Benzyl-3-(chloromethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917572-28-2 | |

| Record name | (3S)-4-Benzyl-3-(chloromethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of S 4 Benzyl 3 Chloromethyl Morpholine

Nucleophilic Substitution Reactions of the Chloromethyl Group

The primary site of reactivity on the (S)-4-benzyl-3-(chloromethyl)morpholine molecule is the chloromethyl group. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions (SN2), allowing for the introduction of various functional groups at this position.

The chloromethyl group readily undergoes substitution by the azide (B81097) ion. The reaction of this compound with an azide salt, such as sodium azide, in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), yields (S)-4-benzyl-3-(azidomethyl)morpholine. This is a standard SN2 reaction where the azide ion acts as the nucleophile, displacing the chloride ion. rsc.orgchemspider.com The general conditions for this type of transformation involve stirring the reactants at room temperature for several hours. rsc.org

Table 1: General Conditions for Azidomethyl Derivative Formation

| Reactant | Reagent | Solvent | Temperature | Product |

| This compound | Sodium Azide (NaN₃) | DMF | Room Temperature | (S)-4-Benzyl-3-(azidomethyl)morpholine |

This table represents a generalized reaction based on standard procedures for converting benzyl (B1604629) chlorides to benzyl azides.

Similarly, the chloromethyl moiety can be converted to a cyanomethyl group through a nucleophilic substitution reaction with a cyanide salt. Reacting this compound with sodium cyanide in a solvent such as ethanol (B145695) leads to the formation of (S)-4-benzyl-3-(cyanomethyl)morpholine. doubtnut.comdoubtnut.comvedantu.com The cyanide ion (CN⁻) serves as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride. doubtnut.com This reaction provides a pathway to introduce a nitrile functionality, which can be a precursor for other chemical transformations.

Table 2: General Conditions for Cyanomethyl Derivative Formation

| Reactant | Reagent | Solvent | Product |

| This compound | Sodium Cyanide (NaCN) | Ethanol | (S)-4-Benzyl-3-(cyanomethyl)morpholine |

This table represents a generalized reaction based on standard procedures for converting benzyl chlorides to benzyl cyanides.

Studies involving the reaction of 4-benzyl-3-chloromethylmorpholine with weakly nucleophilic phenoxide anions have revealed competitive reaction pathways. rsc.org When treated with phenoxide, the expected nucleophilic substitution product, 4-benzyl-3-phenoxymethylmorpholine, is formed. However, this reaction is accompanied by the formation of a significant amount of a ring-expanded product. rsc.org The competition between direct substitution and ring expansion highlights the influence of the neighboring morpholine (B109124) nitrogen atom.

Ring Expansion Transformations

A key aspect of the reactivity of this compound is its propensity to undergo ring expansion from a six-membered morpholine ring to a seven-membered hexahydro-1,4-oxazepine ring. rsc.org

The reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions not only yields the direct substitution product but also substantial quantities of 4-benzyl-6-phenoxy-1,4-oxazepanes. rsc.org This transformation represents a ring expansion of the original morpholine structure. The formation of the seven-membered ring is a direct consequence of the intramolecular processes that compete with the intermolecular nucleophilic attack by the phenoxide. rsc.org

Table 3: Product Distribution in the Reaction with Phenoxide Anions

| Starting Material | Nucleophile | Substitution Product | Ring Expansion Product |

| 4-Benzyl-3-chloromethylmorpholine | Phenoxide Anion | 4-Benzyl-3-phenoxymethylmorpholine | 4-Benzyl-6-phenoxy-1,4-oxazepane |

Data derived from research findings on the reactivity of 4-benzyl-3-chloromethylmorpholine. rsc.org

The mechanism for the observed ring expansion involves the participation of the neighboring tertiary amine of the morpholine ring. rsc.org The nitrogen atom acts as an internal nucleophile, displacing the chloride from the adjacent chloromethyl group. This intramolecular cyclization results in the formation of a strained, bicyclic aziridinium (B1262131) cation intermediate. rsc.org

This aziridinium ion is an ambident electrophile, meaning it has two sites susceptible to nucleophilic attack. The external nucleophile, such as a phenoxide anion, can attack either of the two electrophilic carbon atoms of the aziridinium ring.

Attack at the exocyclic methylene (B1212753) carbon: This pathway leads to the opening of the aziridinium ring and results in the formation of the standard nucleophilic substitution product, 4-benzyl-3-phenoxymethylmorpholine.

Attack at one of the morpholine ring carbons adjacent to the nitrogen: This attack causes the cleavage of one of the original C-N bonds of the morpholine ring, leading to the formation of the seven-membered hexahydro-1,4-oxazepine ring, specifically the 4-benzyl-6-phenoxy-1,4-oxazepane derivative. rsc.org

This mechanistic pathway explains the concurrent formation of both the six-membered substitution product and the seven-membered ring-expanded product from a common aziridinium intermediate. rsc.org

Inability to Generate Article on the Chemical Reactivity of this compound

Following a comprehensive search of publicly available scientific literature, it is not possible to generate the requested article on the "." Despite employing targeted search strategies, no specific research data, detailed findings, or examples were found for the outlined sections concerning N-alkylation, N-acylation, and further cyclization reactions of this particular compound.

The user's request stipulated a highly specific structure and content, focusing exclusively on:

Further Cyclization Reactions for Constructing Complex Morpholine Rings

The conducted searches did not yield any scientific papers, patents, or database entries that detail these specific chemical transformations for this compound. The available literature discusses the synthesis and reactivity of the morpholine scaffold in general or the derivatization of other, structurally distinct morpholine analogues. However, this information falls outside the strict scope of the provided outline.

Without source material describing the specific reactions of this compound, generating a "thorough, informative, and scientifically accurate" article that adheres to the user's explicit instructions is not feasible. The creation of data tables and detailed research findings as requested is contingent on the availability of this primary information, which could not be located.

Therefore, the article cannot be produced at this time due to the absence of relevant scientific documentation in the public domain corresponding to the precise topics outlined.

Applications of S 4 Benzyl 3 Chloromethyl Morpholine As a Chiral Building Block in Organic Synthesis

Precursor for Advanced Morpholine (B109124) Derivatives

The chemical reactivity of (S)-4-Benzyl-3-(chloromethyl)morpholine allows it to serve as a precursor for a variety of advanced derivatives. The morpholine ring is a key component in many pharmaceuticals, including anticancer, antibiotic, and antifungal agents. researchgate.netresearchgate.net The development of novel drugs often relies on the synthesis of new derivatives with enhanced biological activity and improved safety profiles. researchgate.net

Chiral building blocks like chloromethyl-substituted morpholines are instrumental in this process. For instance, research on the analogous 2-chloromethyl-substituted morpholine demonstrates its utility as a key intermediate. bldpharm.com Through a base-mediated dehydrochlorination, this intermediate is converted into an exocyclic enol ether. bldpharm.com This reactive intermediate can then undergo further transformations, allowing for the construction of more complex, advanced morpholine-containing structures, showcasing a pathway from a simple chlorinated morpholine to sophisticated molecular frameworks. bldpharm.comnih.gov

Synthesis of Spiroacetals and Oxazepane Analogues as 3D-Scaffolds

A significant application of chloromethyl-substituted morpholines is in the synthesis of sp³-rich, three-dimensional (3D) scaffolds, which are of high value in compound screening libraries for drug discovery. epa.govnih.gov A scalable, four-step synthesis has been developed to produce bis-morpholine spiroacetals and their corresponding 1,4-oxazepane (B1358080) analogues, starting from epichlorohydrin (B41342) and β-aminoalcohols. epa.govabacipharma.com

The key intermediate in this synthesis is a 2-chloromethyl-substituted morpholine. nih.gov This compound undergoes base-mediated elimination to form an exocyclic enol ether. nih.gov The second morpholine ring is then constructed in two subsequent steps. epa.gov This methodology is high-yielding and can be performed on a large scale. nih.gov Furthermore, the strategy allows for the substitution of one or both morpholine rings with 1,4-oxazepanes, leading to the generation of novel 6,7- and 7,7-spiroacetal analogues that have been largely unexplored in drug discovery. epa.govabacipharma.com

Table 1: Examples of Synthesized Spiroacetal and Oxazepane Scaffolds

| Scaffold Type | Starting Materials | Key Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Bis-morpholine Spiroacetal | Epichlorohydrin, β-aminoalcohol | 2-Chloromethyl-substituted morpholine | 6,6-Spiroacetal | abacipharma.com |

| Mixed Spiroacetal | 3-Benzylaminopropan-1-ol, Epichlorohydrin, N-Boc-ethanolamine | 2-Methylidene-1,4-oxazepane | 7,6-Spiroacetal | abacipharma.com |

| Oxazepane Analogue | β-aminoalcohol, Epichlorohydrin | 2-Chloromethyl-substituted morpholine | 6,7- and 7,7-Spiroacetal Analogues | epa.gov |

This interactive table summarizes the synthesis pathways to various spirocyclic scaffolds.

Utilization in Annulation Reactions for Morpholine Moiety Introduction

Annulation reactions are powerful tools for the construction of cyclic systems. The introduction of a morpholine moiety using a chloromethyl-substituted precursor is exemplified in the multi-step synthesis of bis-morpholine spiroacetals. epa.gov While not a single-step annulation, the process effectively adds a second morpholine ring onto the first.

The synthesis begins with the formation of an exocyclic enol ether from a 2-chloromethyl-substituted morpholine. bldpharm.comnih.gov This enol ether then serves as the foundation for building the second ring. The process involves an iodoacetalization reaction, followed by intramolecular cyclization to form the second morpholine ring, completing the spiroacetal framework. abacipharma.com This strategic sequence demonstrates how the initial chloromethyl morpholine fragment can direct the annulation of a second heterocyclic ring, providing access to complex molecules that are otherwise difficult to synthesize. researchgate.net

Role in the Construction of Chiral N-Heterocyclic Compounds

The synthesis of enantiomerically pure N-heterocyclic compounds is a central goal in medicinal chemistry. This compound represents a valuable chiral pool starting material for this purpose. Its inherent stereochemistry can be transferred to more complex products, ensuring stereocontrol in the final molecule.

The utility of such building blocks is demonstrated in the synthesis of conformationally well-defined, sp³-rich scaffolds that embed two nitrogen heterocycles within a spiroacetal system. nih.govabacipharma.com These bis-morpholine and morpholine-oxazepane spiroacetals are structurally novel and occupy a chemical space similar to that of approved drugs, making them attractive starting points for discovering new therapeutic agents. nih.gov The ability to construct these complex chiral architectures relies on the initial stereochemistry of the building block, which guides the formation of subsequent stereocenters during the synthetic sequence. abacipharma.com

Development of Enantiopure Functionalized Morpholine Fragments

A key advantage of using building blocks like this compound is the ability to generate diverse libraries of enantiopure functionalized fragments. epa.gov The synthesis of bis-morpholine spiroacetal scaffolds results in molecules containing two distinct amine functionalities. nih.gov

These amines can be sequentially functionalized, providing a direct route to a diverse library of compounds from a single scaffold. nih.govnih.gov For example, one nitrogen can be protected with an orthogonal protecting group, allowing the other to be selectively modified. abacipharma.com This approach enables the systematic exploration of the chemical space around the core scaffold, which is crucial for structure-activity relationship (SAR) studies in drug development. researchgate.net The resulting library compounds are structurally distinct from existing drugs but share similar physicochemical properties, suggesting they may act on novel biological targets. nih.govbldpharm.com

Table 2: Example of Sequential Functionalization

| Scaffold | Step 1 | Intermediate | Step 2 | Final Product | Reference |

|---|---|---|---|---|---|

| 7,6-Spiroacetal (22) | Exchange of benzyl (B1604629) for Cbz group | Orthogonally protected spiroacetal (23) | Further functionalization at free amine | Diverse library compound | abacipharma.com |

| 6,6- and 6,7-Spiroacetals | Functionalization of first amine | Mono-functionalized intermediate | Functionalization of second amine | Di-functionalized library compound | nih.gov |

This interactive table illustrates how dual amine functionalities in spiroacetal scaffolds can be sequentially modified to create diverse molecular fragments.

Applications in Medicinal Chemistry and Pharmaceutical Research

Intermediate for Biologically Active Compounds and Drug Candidates

(S)-4-benzyl-3-(chloromethyl)morpholine serves as a crucial starting point for the synthesis of various compounds that have been investigated for their biological activities. The presence of the chiral center and the benzyl (B1604629) protecting group, which can be readily removed, allows for the stereoselective synthesis of complex targets.

The chiral morpholine (B109124) moiety is a key pharmacophore in several approved drugs and clinical candidates. google.com While direct synthesis from this compound is not always the chosen industrial route, this intermediate provides a conceptual and often practical pathway to such structures. A notable example is Aprepitant, a potent NK1 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. researchgate.netcjph.com.cn The synthesis of Aprepitant involves key intermediates that share the core structure of this compound, such as (S)-3-(4-fluorophenyl)-4-(phenylmethyl)-2-morpholinone hydrochloride. google.com This highlights the importance of this structural framework in achieving the desired biological activity.

Furthermore, research into novel bioactive compounds has utilized this chiral scaffold. For instance, a series of chiral alkoxymethyl morpholine analogs have been synthesized and characterized as potent and selective dopamine (B1211576) D4 receptor antagonists. nih.gov

Table 1: Examples of Bioactive Compounds with Chiral Morpholine Motifs

| Compound Class | Therapeutic Target | Relevance of Chiral Morpholine |

| Aprepitant (and related structures) | NK1 Receptor | Essential for antagonist activity against substance P. researchgate.net |

| Chiral Alkoxymethyl Morpholines | Dopamine D4 Receptor | Key for achieving potency and selectivity as antagonists. nih.gov |

The morpholine ring is a valuable heterocycle in the design of drugs targeting the central nervous system (CNS) due to its ability to improve properties like brain permeability and metabolic stability. nih.gov The use of chiral morpholine intermediates is critical in the development of selective CNS agents. For example, analogs of the antidepressant Reboxetine, which is a selective norepinephrine (B1679862) reuptake inhibitor, have been designed and synthesized using morpholine derivatives. nih.gov The specific stereochemistry of these analogs is crucial for their potency and selectivity.

The development of dopamine receptor antagonists, which have applications in treating various neuropsychiatric disorders, has also benefited from the use of chiral morpholine building blocks. The synthesis of potent and selective dopamine D4 receptor antagonists has been achieved through the elaboration of chiral morpholine scaffolds. nih.gov

The morphinan (B1239233) skeleton is the core structure of many opioid analgesics. rsc.org While total synthesis of opioids is complex, the morpholine moiety itself is found in various compounds with analgesic properties. For instance, the local anesthetic Fomocaine contains a chiral morpholine unit. nih.gov

Moreover, the sigma-1 receptor is a target for both potential antipsychotic and analgesic drugs. nih.gov The development of ligands for this receptor often involves heterocyclic structures, and the morpholine ring can serve as a key component in designing novel modulators with therapeutic potential.

Role in the Development of Morpholine-Based Therapeutics

The inherent physicochemical properties of the morpholine ring make it an attractive component in drug design, often leading to improved therapeutic profiles. researchgate.net

In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a common strategy to optimize a lead compound. The morpholine ring is frequently used as a bioisostere for the piperidine (B6355638) ring. This substitution can lead to several advantages, including altered basicity, improved metabolic stability, and enhanced aqueous solubility, which can positively impact a drug's pharmacokinetic profile. nih.gov For example, in a series of histamine (B1213489) H3 receptor antagonists, the replacement of a piperidine ring with a morpholine ring resulted in improved potency and CNS druggability. nih.gov

Morpholine derivatives have been extensively studied as inhibitors of various enzymes. The ability of the morpholine oxygen to act as a hydrogen bond acceptor can facilitate strong interactions with the active sites of biological targets. researchgate.net Research has shown that compounds incorporating a morpholine ring can act as inhibitors for enzymes such as α-glucosidase, which is relevant for the treatment of diabetes, and casein kinase 2 (CSNK2A), a target in antiviral and cancer therapy. nih.govmdpi.com The synthesis of novel α-glucosidase inhibitors has been accomplished using a benzyl-substituted morpholine moiety as a key structural element. nih.gov

Table 2: Enzyme Inhibition by Morpholine-Containing Compounds

| Enzyme Target | Therapeutic Area | Role of Morpholine Moiety |

| α-Glucosidase | Diabetes | Key structural component for inhibitory activity. nih.gov |

| Casein Kinase 2 (CSNK2A) | Antiviral, Oncology | Contributes to the binding and inhibition of the kinase. mdpi.com |

| Dopamine Receptors | CNS Disorders | Forms the core scaffold for potent and selective antagonists. nih.govnih.gov |

| Norepinephrine Transporter | Depression | Essential for selective reuptake inhibition in Reboxetine and its analogs. nih.gov |

Modulation of Cellular Signaling Pathways by Morpholine Derivatives

The morpholine ring is a significant heterocyclic structure in medicinal chemistry, recognized for its role in modulating various cellular signaling pathways. e3s-conferences.orgresearchgate.net The incorporation of a morpholine moiety into a molecule can influence its interaction with biological targets, leading to the regulation of pathways crucial in cell growth, proliferation, and survival. eurekaselect.com

Morpholine derivatives have been shown to target key signaling cascades implicated in cancer. For instance, some derivatives are designed to act as inhibitors of the PI3K/Akt/mTOR and Ras-Raf-MEK-ERK pathways, both of which are central to cell proliferation and growth. eurekaselect.com The mTOR pathway, in particular, is a critical regulator of cellular metabolism and is often dysregulated in cancers like lung cancer. mdpi.com The development of morpholine-substituted compounds as mTOR inhibitors is an active area of research. mdpi.com

The urokinase-type plasminogen activator receptor (uPAR) system is another target for morpholine-containing compounds. The uPAR is involved in pericellular proteolysis and signal transduction, which in turn affects cell migration, adhesion, survival, and invasion. nih.gov The modulation of uPAR signaling is relevant in cancer, as this system is often associated with aggressive tumors. nih.gov

Furthermore, dietary components containing polyphenols, which can include morpholine-like structures, have been studied for their ability to modify cell signaling pathways beyond simple antioxidant effects. researchgate.net These compounds can influence gene expression and intracellular signaling networks, highlighting the broad potential of morpholine-containing structures to interact with and modulate complex biological systems. researchgate.net The ability of these derivatives to modulate signaling pathways such as WNT, TGF-β/SMAD, and others is an area of ongoing investigation. mdpi.com

Enhancement of Potency and Modulation of Pharmacokinetic Properties

The morpholine moiety is a valued pharmacophore in drug design due to its capacity to enhance the potency of a molecule and favorably modulate its pharmacokinetic profile. researchgate.netnih.gov Its unique physicochemical properties, including a flexible conformation and a balance between lipophilic and hydrophilic characteristics, contribute to its utility in medicinal chemistry. nih.govacs.org

The presence of a weak basic nitrogen atom and an oxygen atom in the morpholine ring gives it a pKa value similar to physiological pH, which can improve a compound's aqueous solubility. nih.govresearchgate.net This enhanced solubility is a critical factor for drug absorption and distribution. azolifesciences.com Additionally, the morpholine ring can improve membrane permeability, facilitating the movement of a drug across biological barriers like the blood-brain barrier. mdpi.comnih.gov

Medicinal chemists often incorporate the morpholine ring to increase the potency of a drug candidate through specific molecular interactions with its target protein. e3s-conferences.orgnih.gov The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions, strengthening the binding affinity of the drug to its target. nih.gov

The pharmacokinetic properties that can be improved by the inclusion of a morpholine ring include a drug's half-life and its distribution in tissues. nih.gov For example, in the development of central nervous system (CNS) active drugs, substituting other heterocyclic rings with a morpholine has led to improved potency and CNS druggability. nih.gov This strategic use of the morpholine scaffold helps in designing drugs with better efficacy and a more desirable pharmacokinetic profile. researchgate.net

Synthesis of Specific Pharmacologically Relevant Moieties

Intermediates for Viloxazine (B1201356) and Related 2-Substituted Morpholine Derivatives

This compound serves as a key intermediate in the synthesis of viloxazine and other 2-substituted morpholine derivatives. google.com Viloxazine, a selective norepinephrine reuptake inhibitor, is a bicyclic morpholine derivative with known antidepressant properties. newdrugapprovals.org The synthesis of viloxazine often involves the preparation of an epoxide intermediate, 1-(2-ethoxyphenoxy)-2,3-epoxypropane, which is then reacted with other reagents to form the morpholine ring. google.comgoogleapis.com

One synthetic route to viloxazine involves the use of 4-benzyl-2-(p-toluenesulfonyloxymethyl)tetrahydro-1,4-oxazine isomers, which can be resolved to obtain the desired stereoisomer of viloxazine. newdrugapprovals.orggoogleapis.com The (S)-(-)-isomer of viloxazine is known to be significantly more pharmacologically active than the (R)-(+)-isomer. google.comgoogleapis.com

More recent and efficient methods for the synthesis of viloxazine and its derivatives have been developed to improve yield and reduce impurities. acs.orgwipo.int Some of these methods involve the cyclization of novel diol intermediates, which can be formed from the reaction of an epoxide with N-benzyl-aminoethanol. google.com The benzyl group on the morpholine nitrogen acts as a protecting group that is later removed, often by catalytic hydrogenation, to yield the final viloxazine product. google.comgoogleapis.com The development of these improved synthetic routes highlights the importance of intermediates like this compound in accessing pharmacologically active molecules. wipo.int

Synthesis of N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential Alpha-Glucosidase Inhibitors

A series of novel N-methylmorpholine-substituted benzimidazolium salts have been synthesized and evaluated for their potential as alpha-glucosidase inhibitors. mdpi.comnih.gov Alpha-glucosidase is an enzyme located in the small intestine that hydrolyzes carbohydrates into absorbable monosaccharides, and its inhibition is a therapeutic strategy for managing type 2 diabetes. cofc.edudoaj.org

The synthesis of these compounds typically involves a multi-step approach. mdpi.com It starts with the reaction of 2-(chloromethyl)-1H-benzimidazole with morpholine to form 4-((1H-benzimidazol-2-yl)methyl)morpholine. mdpi.com This intermediate is then N-alkylated, for example with benzyl chloride, to produce a 4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine intermediate. mdpi.com Subsequent reactions lead to the final N-methylmorpholine-substituted benzimidazolium salts. mdpi.com

Several of the synthesized compounds exhibited potent alpha-glucosidase inhibitory activity, with some showing significantly lower IC50 values than the standard drug, acarbose. nih.govcofc.eduresearchgate.net For instance, the compound 1-benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride demonstrated a particularly low IC50 value. mdpi.com Molecular docking studies have been employed to understand the interaction between these synthesized salts and the alpha-glucosidase enzyme, providing insights into the mechanism of inhibition. nih.govcofc.eduresearchgate.net

Table 1: Alpha-Glucosidase Inhibitory Activity of Selected N-Methylmorpholine-Substituted Benzimidazolium Salts

| Compound | IC50 (µM) |

| 5d | 15 ± 0.030 |

| 5f | 19 ± 0.060 |

| 5g | 25 ± 0.106 |

| 5h | 21 ± 0.07 |

| 5k | 26 ± 0.035 |

| Acarbose (Standard) | 58.8 ± 0.012 |

| Data sourced from multiple studies. nih.govcofc.eduresearchgate.net |

Development of Novel H1-Antihistaminic Agents Containing Morpholine Subunits

The morpholine moiety has been incorporated into the structure of novel H1-antihistaminic agents. H1-antihistamines are a class of drugs used to treat allergic conditions. researchgate.net While first-generation H1-antihistamines were effective, they were often associated with sedative effects. researchgate.net Second-generation agents were developed to reduce or eliminate these central nervous system effects. nih.gov

The development of new H1-antihistamines often involves modifying the structure of existing drugs to improve their pharmacological properties. nih.gov In one study, new derivatives of the H1-antihistamine bromodiphenhydramine were synthesized where the dimethylamine (B145610) group was replaced by a morpholine group. nih.gov However, in this particular series, the substitution with a morpholine group did not lead to a decrease in acute inflammation in the models tested. nih.gov

Despite this specific finding, the morpholine ring remains a valuable scaffold in the design of new therapeutic agents, including antihistamines. mdpi.com Its ability to modulate pharmacokinetic properties and interact with various biological targets makes it an attractive component for medicinal chemists to explore in the quest for safer and more effective H1-antihistamines. nih.govresearchgate.net The chemical diversity offered by different subclasses of H1-antihistamines, such as phenothiazines and piperidines, provides a basis for the design of new compounds with potentially enhanced therapeutic profiles. mdpi.com

Structure-Activity Relationship (SAR) Investigations of Morpholine Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. e3s-conferences.orgresearchgate.net For morpholine derivatives, SAR investigations have provided valuable insights into the design of more potent and selective therapeutic agents. nih.govresearchgate.net

The morpholine ring itself is considered a privileged pharmacophore due to its versatility and wide range of pharmacological activities. e3s-conferences.orgnih.gov SAR studies have shown that the introduction of substituents at different positions of the morpholine ring can significantly impact a compound's activity. e3s-conferences.org For example, in a series of anticancer compounds, the introduction of an alkyl group at the third position of the morpholine ring led to an increase in anticancer activity. e3s-conferences.org

In the context of mTOR inhibitors, SAR studies of morpholine-substituted tetrahydroquinoline derivatives revealed that the nature and position of substituents on the benzamide (B126) moiety greatly influence cytotoxic activity against various cancer cell lines. mdpi.com For instance, the presence of two electron-withdrawing trifluoromethyl groups enhanced cytotoxicity. mdpi.com

For sigma receptor ligands, SAR studies of arylalkyl 4-benzyl piperazine (B1678402) derivatives, which share structural similarities with some morpholine compounds, have helped to identify key structural features for potent and selective binding. nih.gov These studies guide medicinal chemists in making strategic structural modifications to design morpholine derivatives with improved therapeutic profiles for a variety of diseases, including cancer, inflammation, and viral infections. researchgate.netresearchgate.net

Analytical and Spectroscopic Research Contributions in Morpholine Chemistry

Confirmation of Synthesized Compound Structures using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR are used to provide a detailed map of the carbon-hydrogen framework of a molecule. For (S)-4-Benzyl-3-(chloromethyl)morpholine, NMR analysis is critical to confirm the successful incorporation of the benzyl (B1604629), chloromethyl, and morpholine (B109124) moieties.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the structure and data from analogous compounds. rsc.orgresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit distinct signals corresponding to the aromatic protons of the benzyl group, the benzylic protons (CH₂-Ph), and the protons of the morpholine ring and the chloromethyl group. The aromatic protons are expected to appear in the downfield region (δ 7.2-7.4 ppm). The benzylic protons would likely present as a singlet or a pair of doublets around δ 3.5-4.0 ppm. The protons on the morpholine ring would show complex splitting patterns in the δ 2.0-4.0 ppm range, reflecting their diastereotopic nature. The chloromethyl protons (CH₂Cl) would also be found in this region, typically around δ 3.5-3.7 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. It would show signals for the aromatic carbons of the benzyl ring (δ 127-140 ppm), the benzylic carbon (around δ 60 ppm), the carbons of the morpholine ring (typically in the δ 45-70 ppm range), and the chloromethyl carbon (around δ 45-50 ppm). researchgate.net

The precise chemical shifts and coupling constants would definitively confirm the connectivity and stereochemical arrangement of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 7.2 - 7.4 (m) | 127.0 - 139.0 |

| Benzylic (N-CH₂-Ph) | ~3.5 (s) | ~60.0 |

| Morpholine Ring (CH₂) | 2.2 - 3.9 (m) | 50.0 - 70.0 |

| Morpholine Ring (CH) | 2.8 - 3.2 (m) | 55.0 - 65.0 |

| Chloromethyl (CH₂Cl) | ~3.6 (d) | ~46.0 |

Mass Spectrometric Analysis for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. rsc.org

For this compound (C₁₂H₁₆ClNO), the expected monoisotopic mass is 225.092042 g/mol . epa.gov Mass spectrometric analysis would aim to detect the molecular ion peak [M]⁺ or, more commonly, the protonated molecule [M+H]⁺ at m/z 226.09932. uni.lu

The fragmentation pattern observed in the mass spectrum gives further structural evidence. Common fragmentation pathways for this molecule would include the cleavage of the benzyl group (resulting in a fragment ion at m/z 91, corresponding to the tropylium (B1234903) cation) and the loss of the chloromethyl group. nist.gov

Table 2: Predicted Mass Spectrometry Data for 4-Benzyl-3-(chloromethyl)morpholine

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₁₂H₁₇ClNO]⁺ | 226.09932 |

| [M+Na]⁺ | [C₁₂H₁₆ClNNaO]⁺ | 248.08126 |

| [M+K]⁺ | [C₁₂H₁₆ClKNO]⁺ | 264.05520 |

| [M]⁺ | [C₁₂H₁₆ClNO]⁺ | 225.09149 |

Data sourced from predicted values. uni.lu

Application of Chromatographic Purification Techniques in Synthetic Research

Following a chemical synthesis, the crude product is often a mixture containing unreacted starting materials, byproducts, and the desired compound. Chromatographic techniques are essential for isolating and purifying the target molecule. nih.gov

In the synthesis of morpholine derivatives, silica (B1680970) gel column chromatography is a standard and widely used purification method. rsc.orgresearchgate.net This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (an organic solvent or solvent mixture). By carefully selecting a solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), this compound can be effectively separated from other components in the reaction mixture. The progress of the purification is typically monitored by thin-layer chromatography (TLC). nih.gov

Chiral Purity Determination Methods

Since the target compound is a specific enantiomer, this compound, verifying its enantiomeric purity is of paramount importance. Enantiomers can have different biological activities, making it crucial to ensure the synthesized product is not contaminated with its (R)-enantiomer.

The primary method for determining the enantiomeric purity (or enantiomeric excess) of a chiral compound is chiral chromatography. This can be performed using either high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.gov

Chiral HPLC/GC: These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound. This differential interaction causes the two enantiomers to travel through the column at different rates, resulting in their separation and allowing for their quantification. nih.gov For a compound like this compound, a suitable chiral column would be selected, and a method would be developed to achieve baseline separation of the (S) and (R) enantiomers. The relative peak areas would then be used to calculate the enantiomeric purity.

Future Research Perspectives on S 4 Benzyl 3 Chloromethyl Morpholine

Exploration of Novel Catalytic Asymmetric Synthesis Pathways for Chiral Morpholines

The efficient and stereocontrolled synthesis of chiral morpholines is a primary objective in medicinal and organic chemistry. While various methods exist, many rely on stoichiometric chiral starting materials. Consequently, the development of novel and more efficient catalytic asymmetric methods is a major frontier for future research. The goal is to create pathways that are not only highly enantioselective but also atom-economical and scalable.

Future research will likely focus on several key areas:

Development of New Catalytic Systems: While transition-metal catalysis, particularly with rhodium and ruthenium, has proven effective, there is vast potential in exploring other metals and ligand designs. Organocatalysis, which avoids the use of precious metals, represents a particularly attractive avenue for the enantioselective synthesis of morpholine (B109124) rings.

Tandem and One-Pot Reactions: Methodologies that combine multiple synthetic steps into a single operation, such as the tandem hydroamination and asymmetric transfer hydrogenation to produce 3-substituted morpholines, are highly desirable. Future work will aim to expand the scope of these one-pot procedures to generate a wider variety of substitution patterns with high stereocontrol.

Asymmetric Hydrogenation: The asymmetric hydrogenation of unsaturated morpholine precursors is a powerful technique. Research is expected to focus on designing new chiral phosphine ligands and catalysts that can operate under milder conditions and provide high enantioselectivity for a broader range of substrates, including those needed to produce 3-substituted chiral morpholines directly.

Table 1: Comparison of Selected Catalytic Asymmetric Methods for Morpholine Synthesis

| Catalytic Method | Catalyst System | Substrate Type | Key Feature | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Bisphosphine-Rhodium Complex | Dehydromorpholines | Forms 2-substituted chiral morpholines | Up to 99% |

Development of Diverse Functionalized Morpholine Derivatives for Compound Libraries

The morpholine ring is considered a privileged scaffold in medicinal chemistry, making it an ideal core for the construction of compound libraries for drug discovery screening. The reactive chloromethyl group of (S)-4-Benzyl-3-(chloromethyl)morpholine serves as an excellent anchor point for introducing molecular diversity. Future efforts will concentrate on systematic strategies to generate large and varied collections of novel morpholine-containing compounds.

Key strategies for future development include:

Diversity-Oriented Synthesis (DOS): This approach aims to create structurally complex and diverse molecules from simple starting materials. Applying DOS principles, starting from building blocks like this compound, can lead to libraries with significant skeletal and stereochemical variation, exploring new areas of chemical space.

Systematic Chemical Diversity (SCD): SCD is a concept that guides the expansion of saturated scaffolds through systematic variation of regiochemistry and stereochemistry. This strategy can be employed to create focused libraries of C-functionalized morpholines that can be used directly in fragment screening or as building blocks for more complex molecules.

High-Throughput Synthesis: The development of efficient solution-phase or solid-phase synthetic routes amenable to robotic and high-throughput techniques is crucial for rapidly generating large libraries of morpholine derivatives for biological screening.

Table 2: Strategies for Morpholine Library Synthesis

| Strategy | Core Principle | Starting Materials (Examples) | Outcome | Reference |

|---|---|---|---|---|

| Diversity-Oriented Synthesis (DOS) | Generation of skeletal diversity from common intermediates. | Amino acids, sugar-derived building blocks. | Structurally complex and diverse scaffolds. | |

| Systematic Chemical Diversity (SCD) | Systematic variation of regio- and stereochemistry. | Enantiomerically pure amino acids and amino alcohols. | Collections of systematically varied morpholines for fragment screening. |

Advanced Mechanistic Studies of Complex Reaction Pathways

A deeper mechanistic understanding of the reactions used to synthesize and functionalize chiral morpholines is essential for optimizing existing methods and designing new, more efficient catalysts. Future research will move beyond empirical optimization to employ advanced analytical and computational techniques to elucidate complex reaction pathways.

Areas for future mechanistic investigation include:

Kinetic Analysis: The use of reaction progress kinetic analysis can provide a comprehensive picture of catalytic behavior from a minimal number of experiments, helping to distinguish between different proposed mechanistic models.

Computational Modeling: Quantum mechanical calculations and other modeling frameworks can be used to map potential energy surfaces, identify transition states, and understand the non-covalent interactions that govern stereoselectivity. For example, mechanistic studies have already suggested that hydrogen-bonding interactions between the substrate's oxygen atom and the catalyst's ligand are crucial for achieving high enantioselectivity in asymmetric transfer hydrogenation.

Isotopic Labeling Studies: Experiments using isotopes, such as deuterium labeling, can provide definitive evidence for specific bond-forming and bond-breaking events, as demonstrated in the mechanistic investigation of asymmetric hydrogenation of enamides.

A thorough understanding of these reaction mechanisms will enable the rational design of next-generation catalysts with improved activity and selectivity for the synthesis of complex morpholine derivatives.

Expansion of Biological and Pharmacological Applications for Novel Morpholine Scaffolds

The morpholine heterocycle is a component of many approved drugs and bioactive molecules, valued for its favorable physicochemical and metabolic properties. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. A significant future direction is to leverage this compound as a starting point to synthesize novel derivatives and explore their potential in a wider range of therapeutic areas.

Future research will likely target:

Central Nervous System (CNS) Disorders: The morpholine ring is known to improve properties that are crucial for CNS drugs, such as blood-brain barrier permeability. This makes it an attractive scaffold for developing novel agents for neurodegenerative diseases like Alzheimer's, mood disorders, and pain. For instance, novel morpholine-bearing quinoline derivatives have been investigated as potential cholinesterase inhibitors.

Oncology: Many kinase inhibitors and other anticancer agents incorporate the morpholine moiety. Structure-activity relationship (SAR) studies have shown that specific substitutions on the morpholine ring can lead to potent and selective inhibitors of targets like mTOR. Future work will involve synthesizing new derivatives to target novel cancer pathways.

Infectious Diseases: The morpholine scaffold is present in antibiotics such as Linezolid. There is a pressing need for new antibacterial and antiviral agents, and libraries of novel morpholine derivatives provide a promising starting point for discovering compounds that can overcome existing drug resistance mechanisms.

Table 3: Selected Biological Activities of Functionalized Morpholine Scaffolds

| Therapeutic Area | Molecular Target/Activity | Example Application | Reference |

|---|---|---|---|

| Neurodegenerative Disease | Cholinesterase (AChE/BChE) Inhibition | Potential treatment for Alzheimer's disease | |

| CNS Disorders | Histamine (B1213489) H3 Receptor Modulation | Improvement of CNS druggability and brain penetration | |

| Oncology | mTOR Kinase Inhibition | Development of anticancer agents | |

| Infectious Disease | Antibacterial Agent | Broad-spectrum antibiotic (e.g., Linezolid) |

By systematically exploring the derivatization of this compound, researchers can generate novel chemical entities with the potential to address a wide range of unmet medical needs.

Q & A

Q. How does the enantiomeric purity of this compound impact its application in asymmetric catalysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.